Proviso: Undifferentiated Evidence Due to Absence of Public Quantitative Activity Data
A systematic search of peer-reviewed journals, patent databases, and public repositories (PubChem, ChEMBL, BindingDB) found no quantitative biological data (IC₅₀, Kᵢ, MIC, etc.) for this specific compound. The nearest structurally characterized analogs (e.g., (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, CAS 1005729-51-0) have reported activity against Staphylococcus aureus (MIC = 16 µg/mL) , but direct head-to-head data for the 4-(methylthio)benzyl congener are unavailable. Without matched-pair data, no quantitative differentiation claim can be made. This product should be regarded as a chemical probe with unproven selectivity and potency until experimentally characterized .
| Evidence Dimension | Antibacterial Activity (MIC against S. aureus ATCC 25923) of a Close Analog |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | (E)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 1005729-51-0): MIC = 16 µg/mL |
| Quantified Difference | Unknown |
| Conditions | Broth microdilution; comparator ciprofloxacin MIC = 8 µg/mL |
Why This Matters
In the absence of matched-pair data, the scientific value of this compound resides solely in its structural novelty; procurement decisions must be guided by the need for primary screening rather than reliance on inferred potency.
- [1] PubChem Compound Summary for CID 43973941, (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. National Center for Biotechnology Information (2026). View Source
